

Application Notes and Protocols for Butalamine Administration in Laboratory Animals

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Compound of Interest

Compound Name: Butalamine

Cat. No.: B1668079

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Introduction

Butalamine is a peripheral vasodilator agent with local anesthetic properties.[1] Its primary mechanism of action is the relaxation of smooth muscle, which is achieved by inhibiting the influx of calcium ions into smooth muscle cells.[2][3] This action makes it a compound of interest for research in conditions such as gastrointestinal hypermotility and hypertension.[2] **Butalamine** hydrochloride has been shown to produce coronary vasodilation and analgesia in animal models.[1] The metabolism of **Butalamine** primarily occurs in the liver, with subsequent excretion of inactive metabolites via the kidneys.

Disclaimer: Specific quantitative dosage, toxicity, and pharmacokinetic data for **Butalamine** in laboratory animals are not readily available in published literature. The following data and protocols are based on Amlodipine, a well-characterized calcium channel blocker with a similar mechanism of action, and are intended to serve as a representative example. Researchers should conduct dose-finding and toxicity studies for **Butalamine** to establish appropriate experimental parameters.

Data Presentation

Toxicity Data (Amlodipine as a Representative Compound)

Species	Route of Administration	LD50	Reference
Rat	Intragastric	686 mg/kg	

Effective Dosage in Animal Models (Amlodipine as a Representative Compound)

Species	Model	Effective Dose	Route of Administration	Frequency	Reference
Rat	Spontaneously Hypertensive Rat (SHR)	10 mg/kg/day	Oral gavage	Once daily	
Rat	Dahl Salt-Sensitive Hypertensive Rat	1 mg/kg/day (low dose)	Oral	Once daily	
Rat	Dahl Salt-Sensitive Hypertensive Rat	10 mg/kg/day (high dose)	Oral	Once daily	
Dog	Systemic Hypertension	0.05–0.1 mg/kg	Oral	q12–24h	
Cat	Systemic Hypertension	0.625–1.25 mg/cat	Oral	q24h	

Pharmacokinetic Parameters (Amlodipine as a Representative Compound)

Species	Bioavailability (Oral)	Plasma Half-Life	Reference
Mouse	100%	11 hours	
Rat	100%	3 hours	
Dog	88%	30 hours	

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of Butalamine in Spontaneously Hypertensive Rats (SHR)

This protocol is adapted from studies using Amlodipine in SHR models.

1. Animals:

- Male Spontaneously Hypertensive Rats (SHR), 36 weeks old.
- Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

- **Butalamine** hydrochloride
- Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
- Oral gavage needles
- Syringes
- Animal scale
- Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

3. Dosing Solution Preparation:

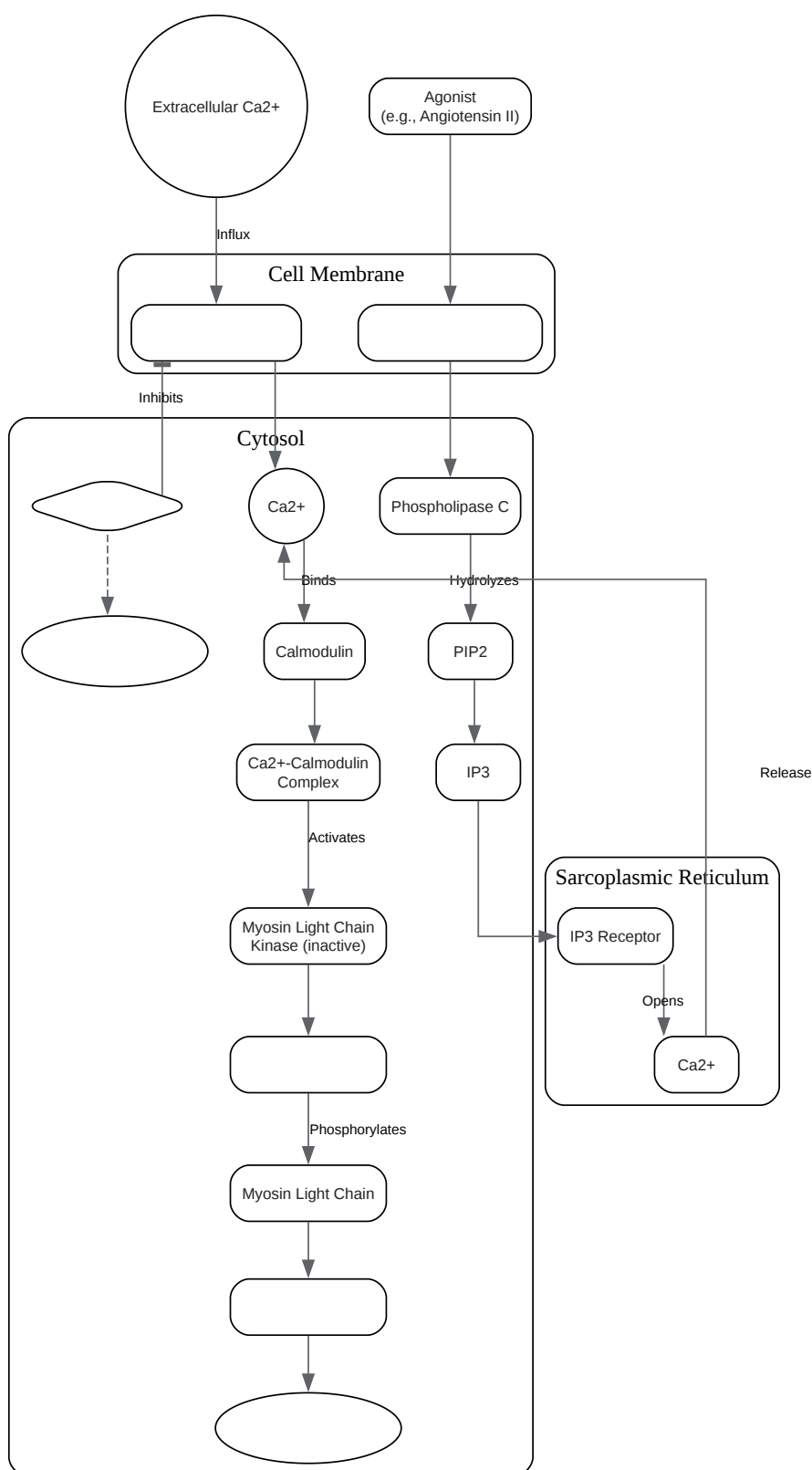
- Accurately weigh the required amount of **Butalamine** hydrochloride.
- Prepare a homogenous suspension or solution in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 300g rat).
- Prepare fresh dosing solutions daily.

4. Experimental Procedure:

- Acclimatization: Allow animals to acclimate to the housing facility and handling for at least one week prior to the experiment.
- Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all animals for several consecutive days to establish a stable baseline.
- Group Allocation: Randomly assign SHR rats to the following groups (n=8-10 per group):
 - Vehicle control group (receives vehicle only)
 - **Butalamine** treatment group(s) (e.g., low dose, high dose)
 - WKY rats will serve as a normotensive control group.
- Administration: Administer **Butalamine** or vehicle via oral gavage once daily for a predetermined study duration (e.g., 12 weeks).
- Monitoring:
 - Measure SBP, DBP, and HR weekly using the tail-cuff method.
 - Record body weight weekly.
 - Observe animals daily for any clinical signs of toxicity.
- Data Analysis:

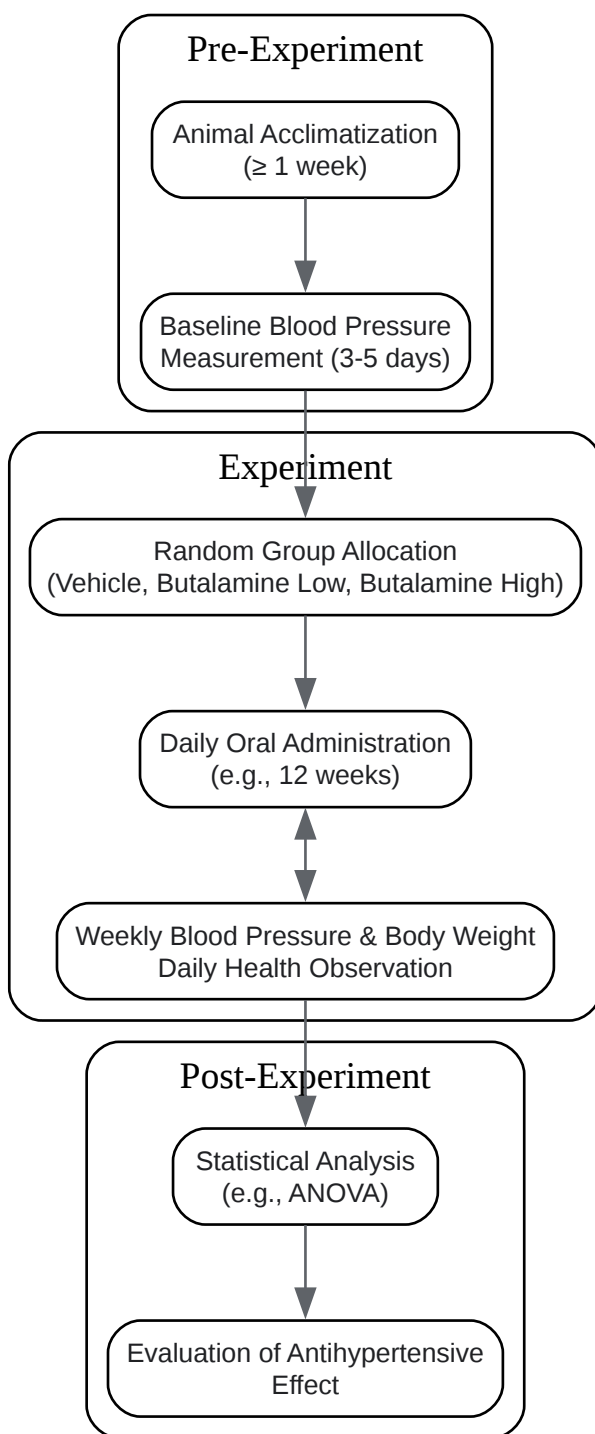
- Calculate the mean blood pressure for each group at each time point.
- Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the effects of **Butalamine** treatment to the vehicle control group over time.

Mandatory Visualization



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Caption: Signaling pathway of **Butalamine**-induced smooth muscle relaxation.



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Caption: General experimental workflow for in vivo antihypertensive studies.

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References

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